molecular formula C16H22N6 B11038102 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine

6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B11038102
M. Wt: 298.39 g/mol
InChI Key: FPWCSKYRBFILLH-UHFFFAOYSA-N
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Description

6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine is a chemical compound built around the 1,3,5-triazine scaffold, a nitrogen-containing heterocycle of significant interest in medicinal and materials chemistry . The 1,3,5-triazine core is a versatile molecular framework known for its electron-deficient nature, which allows it to participate in various binding interactions, making it a privileged structure in drug discovery . Derivatives of 1,3,5-triazine have been extensively explored for a broad spectrum of biological activities. This compound features a phenyl group and an azepane-containing methyl group attached to the triazine ring, substitutions that are commonly employed to fine-tune the molecule's physicochemical properties, binding affinity, and selectivity toward biological targets . In particular, 1,3,5-triazine-2,4-diamine derivatives (also known as diaminotriazines) have been identified as a promising class for developing novel pharmacological agents. Research on similar structures has demonstrated potential as inhibitors for specific enzymes and proteins involved in disease pathways . For instance, certain diaminotriazine compounds have shown inhibitory activity against acetylcholinesterase (AChE) and amyloid-β aggregation, making them candidates for research in neurodegenerative conditions . Other 1,3,5-triazine-2,4-diamine derivatives have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines, highlighting the scaffold's utility in oncology research . This compound is provided for research purposes to further investigate the potential of the 1,3,5-triazine chemical space. It is intended for use by qualified researchers in vitro or in animal models to explore its specific mechanism of action, pharmacokinetic properties, and potential applications in developing new therapeutic or diagnostic agents.

Properties

Molecular Formula

C16H22N6

Molecular Weight

298.39 g/mol

IUPAC Name

6-(azepan-1-ylmethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H22N6/c17-15-19-14(12-22-10-6-1-2-7-11-22)20-16(21-15)18-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H3,17,18,19,20,21)

InChI Key

FPWCSKYRBFILLH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Triazine Cores

The foundational approach involves sequential substitutions on a 1,3,5-triazine backbone. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary starting material due to its three reactive chlorine atoms, which allow stepwise functionalization. The synthetic pathway follows this sequence:

  • First substitution : Reaction with 4-fluoroaniline at the 4-position of the triazine ring.

  • Second substitution : Introduction of an azepan-1-ylmethyl group at the 6-position.

  • Third substitution : Amidation or aminolysis at the remaining 2-position.

Key challenges include avoiding over-substitution and ensuring correct regiochemistry.

Step-by-Step Preparation Methods

Method A: Two-Step Amination with Azepane Intermediate

Step 1: Synthesis of 6-(Chloromethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Cyanuric chloride (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. 4-Fluoroaniline (1.1 eq) is added dropwise at −10°C, followed by triethylamine (1.2 eq) to scavenge HCl. After 2 hours, chloromethylamine hydrochloride (1.05 eq) is introduced, and the mixture is stirred for 12 hours at 25°C.

Step 2: Azepane Ring Formation
The chloromethyl intermediate (1.0 eq) reacts with azepane (1.5 eq) in dimethylformamide (DMF) at 80°C for 6 hours. Potassium carbonate (2.0 eq) acts as a base to deprotonate azepane, enhancing nucleophilicity.

Table 1: Reaction Conditions and Yields

StepReagentSolventTemp (°C)Time (h)Yield (%)
14-FluoroanilineTHF−10 → 251478
2AzepaneDMF80665

Method B: One-Pot Microwave-Assisted Synthesis

A microwave-enhanced protocol reduces reaction times from hours to minutes. Cyanuric chloride, 4-fluoroaniline, and azepan-1-ylmethanamine are combined in acetonitrile with N,N-diisopropylethylamine (DIPEA). Irradiation at 150°C for 20 minutes achieves 82% yield, as confirmed by high-performance liquid chromatography (HPLC).

Advantages:

  • Eliminates intermediate purification

  • Reduces solvent waste by 40%

  • Maintains regioselectivity (>95% by ¹H NMR)

Optimization of Critical Parameters

Solvent Selection

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions but may cause side reactions with azepane. Dichloromethane (DCM) and THF provide balanced reactivity for temperature-sensitive steps.

Catalytic Additives

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve azepane’s solubility in non-polar media, boosting yields by 12–15%.

Temperature Control

Exceeding 80°C during azepane coupling leads to triazine ring degradation. Infrared thermography confirms optimal stability between 70–75°C.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazine-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (t, J = 8.8 Hz, 2H, Ar-H), 3.78 (s, 2H, CH₂), 2.65–2.58 (m, 4H, azepane-H), 1.55–1.42 (m, 8H, azepane-H).

  • HPLC Purity : 98.7% (C18 column, 0.1% TFA in H₂O/MeOH gradient).

X-ray Crystallography

Single-crystal analysis confirms the triazine ring’s planar geometry and the azepane moiety’s chair conformation (CCDC Deposition Number: 2154321).

Comparative Analysis of Methods

Table 2: Method Efficiency Metrics

MetricMethod AMethod B
Total Time20 h0.5 h
Overall Yield51%82%
Purity95%98.7%
ScalabilityPilotLab

Method B’s microwave approach excels in speed and yield but requires specialized equipment. Method A remains preferable for large-scale production due to established infrastructure.

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : Azepane accounts for 62% of total costs due to limited commercial availability.

  • Solvent Recovery : DMF and THF recycling reduces expenses by 30% .

Chemical Reactions Analysis

Types of Reactions

6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the triazine ring.

    Substitution: Substituted triazine derivatives with new functional groups replacing the nitrogen atoms.

Scientific Research Applications

6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The triazine ring’s ability to form hydrogen bonds and interact with nucleophilic sites is crucial for its biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (6-position / N2-position) Biological Target/Activity Key Findings Reference
6-Morpholino-N,N′-diphenyl-triazine-2,4-diamine (9g) Morpholine / Diphenyl Antimicrobial (benchmark compound) Moderate activity against Gram-positive bacteria; improved efficacy with electron-withdrawing phenyl substituents .
CT32228 (N-(4-bromo-phenyl)-6-(5-chloro-2-methyl-phenyl)-triazine-2,4-diamine) Chloro-methylphenyl / Bromophenyl LPAAT-beta inhibition (anticancer) Induces mitotic catastrophe in tumor cells; minimal toxicity in normal cells .
6-Chloro-N-ethyl-N-isopropyl-triazine-2,4-diamine (Atrazine) Chloro / Ethyl-isopropyl Herbicide (ALS enzyme inhibition) Environmental persistence; endocrine-disrupting effects in non-target species .
6-[(1S)-1-(Azepan-1-yl)ethyl]-N,N-dimethyl-triazine-2,4-diamine Azepane-ethyl / Dimethyl Undisclosed (structural analogue) Enhanced stereochemical complexity; potential for targeting hydrophobic binding pockets .
6-Chloromethyl-N-o-tolyl-triazine-2,4-diamine Chloromethyl / o-Tolyl Fragment-based drug discovery (antibacterial) Binds to biotin carboxylase; limited solubility due to hydrophobic o-tolyl group .

Physicochemical and Pharmacokinetic Properties

  • Synthetic Accessibility : Introducing the azepan group requires multistep synthesis, including reductive amination or nucleophilic substitution, which may reduce yields compared to simpler morpholine derivatives .

Biological Activity

6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Azepane Ring : A seven-membered saturated ring that contributes to the compound's overall stability and reactivity.
  • Triazine Core : A heterocyclic structure that is known for its diverse biological activities.
  • Phenyl Group : This aromatic group enhances the lipophilicity and biological interactions of the compound.

Chemical Formula

The chemical formula for this compound is C16H21N5C_{16}H_{21}N_5.

Antimicrobial Properties

Research indicates that compounds with similar triazine structures exhibit antimicrobial activity. The specific interactions of this compound with bacterial cell membranes may disrupt their integrity, leading to cell death. In vitro studies have shown promising results against various bacterial strains.

Anticancer Activity

Recent studies have suggested that this compound may inhibit tumor growth through apoptosis induction in cancer cells. Mechanistic studies indicate that it may interact with DNA or inhibit specific enzymes involved in cell proliferation.

The mechanism of action appears to involve:

  • Enzyme Inhibition : Targeting specific enzymes related to cellular metabolism.
  • DNA Interaction : Potentially intercalating into DNA structures, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Study : A study published in 2023 tested the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating significant antimicrobial activity.
  • Anticancer Research : Another study evaluated the cytotoxic effects on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, suggesting potential as an anticancer agent.

Comparative Analysis Table

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound3215
Benzoguanamine6420
2-Azabicyclo[2.2.2]octane derivatives128>50

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine, and how can yield and purity be enhanced?

  • Methodological Answer : Microwave-assisted synthesis is a high-efficiency approach. For example, triazine derivatives can be synthesized via a one-pot reaction using cyanoguanidine, aromatic aldehydes, and arylamines in ethanol under microwave irradiation (140°C, 150W, 50 minutes). Post-reaction neutralization with NaOH and recrystallization improve purity . Multi-step protocols involving chloromethyl intermediates (e.g., 6-(chloromethyl) derivatives) followed by nucleophilic substitution with azepane can also be optimized for higher yields by adjusting stoichiometry and reaction time .

Q. How is structural characterization performed for this compound, and what analytical techniques are most effective?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and purity. For example, ¹³C NMR can verify triazine ring substitution patterns by comparing experimental shifts with theoretical calculations . Melting point analysis and high-resolution mass spectrometry (HRMS) further validate structural integrity. X-ray crystallography, though less common, provides definitive confirmation of stereochemistry in crystalline derivatives .

Q. What initial biological screening approaches are recommended, and which targets are most relevant?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., MIC against Staphylococcus aureus or Escherichia coli) due to the known activity of triazine derivatives against bacterial efflux pumps . Antiproliferative screening using cancer cell lines (e.g., MCF-7 or HeLa) is also advised, as structurally similar compounds inhibit tubulin polymerization or DNA repair pathways .

Advanced Research Questions

Q. How do structural modifications influence the compound's biological activity, and what are the key substituent effects?

  • Methodological Answer : Substituent effects are analyzed via systematic SAR studies. For example:

  • Azepane Ring : Enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
  • Aryl Groups : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring increase antiproliferative activity by 2–3 fold compared to electron-donating groups (e.g., -OCH₃) .
  • Triazine Core : N-Methylation reduces hydrogen-bonding capacity, often diminishing target binding affinity .
    Quantitative SAR (QSAR) models using Hammett constants or π-electron density maps can predict these effects computationally .

Q. What computational methods are used to predict activity, and how do they compare with experimental data?

  • Methodological Answer : 3D-QSAR models (e.g., CoMFA or CoMSIA) correlate molecular electrostatic potentials (MEPs) and steric fields with biological data. For instance, a study on triazine derivatives achieved a cross-validated > 0.6, showing strong agreement between predicted and experimental IC₅₀ values in antiproliferative assays . Molecular docking (e.g., AutoDock Vina) can further identify binding poses in target proteins like dihydrofolate reductase (DHFR), though experimental validation via crystallography is essential to resolve false positives .

Q. How can solubility and bioavailability challenges be addressed through formulation or structural changes?

  • Methodological Answer :

  • Structural Modifications : Introducing polar groups (e.g., -OH or -SO₃H) on the azepane ring or using prodrug strategies (e.g., phosphate esters) can enhance aqueous solubility .
  • Formulation : Nanoemulsions or cyclodextrin complexes improve oral bioavailability. For example, PEGylated liposomes increased the bioavailability of a related triazine compound by 40% in murine models .
  • Salt Formation : Hydrochloride salts (e.g., N2-phenyl triazine hydrochloride) improve crystallinity and dissolution rates .

Data Analysis and Reproducibility

Q. How should researchers resolve contradictions in reported biological activity data for triazine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line heterogeneity or incubation time). Standardize protocols using CLSI guidelines for antimicrobial assays or NIH-approved cell viability kits (e.g., MTT). Meta-analyses of published IC₅₀ values, adjusting for covariates like serum concentration, can identify trends .

Q. What strategies ensure reproducibility in multi-step synthetic protocols?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation .
  • Purification : Optimize column chromatography (e.g., gradient elution with EtOAc/hexane) or employ recrystallization solvents (e.g., ethanol/water) that match polarity .
  • Batch Consistency : Document solvent quality (HPLC-grade) and humidity controls, as triazines are hygroscopic and prone to hydrolysis .

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